molecular formula C14H16N2O5 B14556398 N~2~-Acetyl-N-(4-acetylphenyl)-L-alpha-asparagine CAS No. 61980-03-8

N~2~-Acetyl-N-(4-acetylphenyl)-L-alpha-asparagine

Cat. No.: B14556398
CAS No.: 61980-03-8
M. Wt: 292.29 g/mol
InChI Key: LRHPUJHTQMJUOE-LBPRGKRZSA-N
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Description

N~2~-Acetyl-N-(4-acetylphenyl)-L-alpha-asparagine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the asparagine molecule, along with an additional acetyl group on the phenyl ring. The molecular structure of N2-Acetyl-N-(4-acetylphenyl)-L-alpha-asparagine allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Properties

CAS No.

61980-03-8

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

(3S)-3-acetamido-4-(4-acetylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C14H16N2O5/c1-8(17)10-3-5-11(6-4-10)16-14(21)12(7-13(19)20)15-9(2)18/h3-6,12H,7H2,1-2H3,(H,15,18)(H,16,21)(H,19,20)/t12-/m0/s1

InChI Key

LRHPUJHTQMJUOE-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC(=O)O)NC(=O)C

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Acetyl-N-(4-acetylphenyl)-L-alpha-asparagine typically involves the acetylation of L-alpha-asparagine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the nitrogen atom and the phenyl ring. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of N2-Acetyl-N-(4-acetylphenyl)-L-alpha-asparagine may involve large-scale acetylation reactions using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-Acetyl-N-(4-acetylphenyl)-L-alpha-asparagine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The acetyl groups on the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Alkyl halides, amines; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.

Major Products Formed

Scientific Research Applications

N~2~-Acetyl-N-(4-acetylphenyl)-L-alpha-asparagine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is utilized in the development of new materials and chemical products, owing to its versatile reactivity.

Mechanism of Action

The mechanism of action of N2-Acetyl-N-(4-acetylphenyl)-L-alpha-asparagine involves its interaction with specific molecular targets and pathways. The acetyl groups on the compound can participate in acetylation reactions with proteins and enzymes, potentially modulating their activity and function. Additionally, the compound’s structure allows it to bind to specific receptors or active sites on target molecules, influencing biochemical processes and cellular responses.

Comparison with Similar Compounds

N~2~-Acetyl-N-(4-acetylphenyl)-L-alpha-asparagine can be compared with other acetylated amino acids and derivatives, such as N-acetyl-L-asparagine and N-acetyl-L-phenylalanine. While these compounds share some structural similarities, N2-Acetyl-N-(4-acetylphenyl)-L-alpha-asparagine is unique due to the presence of dual acetyl groups and its specific reactivity profile. This uniqueness makes it a valuable compound for targeted research and applications.

List of Similar Compounds

  • N-acetyl-L-asparagine
  • N-acetyl-L-phenylalanine
  • N-acetyl-L-tyrosine

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